molecular formula C17H18ClNO4S B12127490 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate

2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate

Cat. No.: B12127490
M. Wt: 367.8 g/mol
InChI Key: YJTZKNFZVRYGKJ-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that combines an acetylamino group, a chlorophenyl group, and a trimethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves multiple steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Sulfonation: The attachment of the trimethylbenzenesulfonate group.

Each step requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Chlorination might involve the use of thionyl chloride or phosphorus pentachloride. Sulfonation typically requires a sulfonating agent such as chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially converting the acetylamino group to a nitro group.

    Reduction: This can reduce the nitro group back to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield a nitro derivative, while substitution could produce a hydroxyl or amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industrial applications, this compound might be used in the production of dyes, pigments, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-4-chlorophenyl benzenesulfonate
  • 2-(Acetylamino)-4-chlorophenyl 2,4-dimethylbenzenesulfonate
  • 2-(Acetylamino)-4-chlorophenyl 2,5-dimethylbenzenesulfonate

Uniqueness

What sets 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate apart is the presence of the trimethylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. This unique structural feature might confer specific properties, such as increased stability or altered solubility, making it particularly useful in certain applications.

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C17H18ClNO4S/c1-10-7-12(3)17(8-11(10)2)24(21,22)23-16-6-5-14(18)9-15(16)19-13(4)20/h5-9H,1-4H3,(H,19,20)

InChI Key

YJTZKNFZVRYGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C

Origin of Product

United States

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